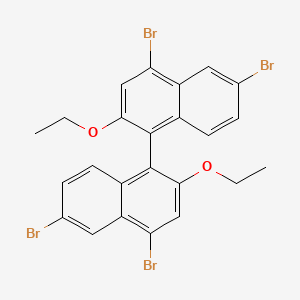
Agn-PC-0nhzut
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nhzut is a chemical compound with the molecular formula C24H18Br4O2. It contains a total of 51 bonds, including 33 non-hydrogen bonds, 22 multiple bonds, 5 rotatable bonds, 22 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, and 2 aromatic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Agn-PC-0nhzut would likely involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0nhzut can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the bromine atoms or other functional groups.
Substitution: The bromine atoms in this compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Agn-PC-0nhzut involves its interaction with molecular targets through its aromatic rings and bromine atoms. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with proteins or nucleic acids, altering their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Agn-PC-0nhzut include other brominated aromatic compounds and those with similar molecular structures, such as:
AGN-PC-0NHZWP: A related compound with a different molecular mass.
AGN-PC-0CUK9P: Another compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of aromatic rings and bromine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
CAS No. |
1073193-83-5 |
|---|---|
Molecular Formula |
C24H18Br4O2 |
Molecular Weight |
658.0 g/mol |
IUPAC Name |
4,6-dibromo-1-(4,6-dibromo-2-ethoxynaphthalen-1-yl)-2-ethoxynaphthalene |
InChI |
InChI=1S/C24H18Br4O2/c1-3-29-21-11-19(27)17-9-13(25)5-7-15(17)23(21)24-16-8-6-14(26)10-18(16)20(28)12-22(24)30-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
LRTYZQQJVLPUDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C2C=C(C=CC2=C1C3=C4C=CC(=CC4=C(C=C3OCC)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)

![2-[(Naphthalen-2-yl)amino]phenol](/img/structure/B14135344.png)
![5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)
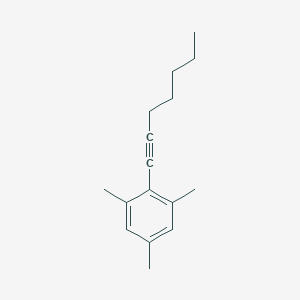
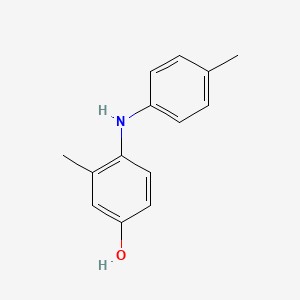
![N-benzyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14135365.png)
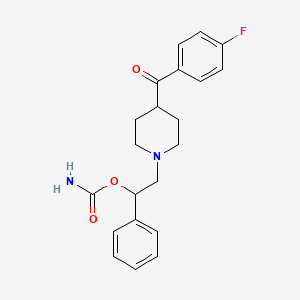
![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
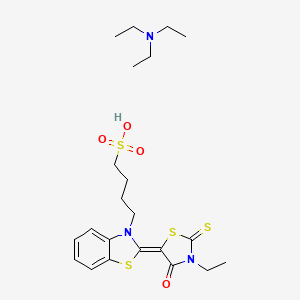
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![2-[(E)-(Naphthalen-1-yl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14135399.png)
